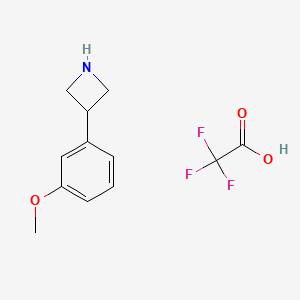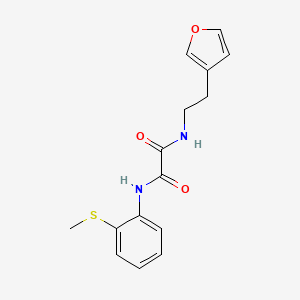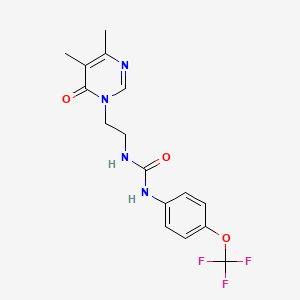
1-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(4-(trifluoromethoxy)phenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(4-(trifluoromethoxy)phenyl)urea is a synthetic organic compound characterized by its unique structure, containing both a trifluoromethoxy group and a urea moiety linked to a pyrimidine derivative
Métodos De Preparación
The synthesis of 1-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(4-(trifluoromethoxy)phenyl)urea typically involves a multi-step process:
Synthetic Routes: : The preparation begins with the formation of the pyrimidine derivative The synthesis involves the reaction of appropriate starting materials under controlled conditions
Reaction Conditions:
Industrial Production Methods: : For large-scale production, these reactions may be optimized to improve yield and efficiency, often involving specific catalysts and solvents to facilitate the reactions.
Análisis De Reacciones Químicas
1-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(4-(trifluoromethoxy)phenyl)urea exhibits several types of reactions:
Types of Reactions: : It can undergo oxidation and reduction reactions due to the presence of various functional groups. Substitution reactions are also common, particularly involving the trifluoromethoxy group.
Common Reagents and Conditions: : Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride are often used. Nucleophilic substitution may require bases such as sodium hydroxide.
Major Products: : The major products of these reactions vary depending on the conditions but can include modified pyrimidine derivatives and substituted urea compounds.
Aplicaciones Científicas De Investigación
The compound has garnered attention in scientific research due to its diverse applications:
Chemistry: : It serves as a key intermediate in the synthesis of more complex molecules.
Biology: : Its structural features make it a candidate for biological activity screening.
Medicine: : Researchers are exploring its potential as a pharmaceutical compound, particularly for its possible interactions with specific biological targets.
Industry: : Its stability and reactivity profile make it useful in various industrial processes, including material science and agriculture.
Mecanismo De Acción
The mechanism by which 1-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(4-(trifluoromethoxy)phenyl)urea exerts its effects involves:
Molecular Targets: : Binding to specific enzymes or receptors, potentially inhibiting their activity.
Pathways: : It may interfere with biological pathways such as signal transduction or metabolic processes, depending on the context of its use.
Comparación Con Compuestos Similares
Compared to other similar compounds, 1-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(4-(trifluoromethoxy)phenyl)urea stands out due to its unique combination of functional groups:
Similar Compounds: : Other pyrimidine derivatives, trifluoromethoxyphenyl compounds, and urea derivatives.
Uniqueness: : Its specific structure provides a distinctive reactivity profile and potential for diverse applications.
Propiedades
IUPAC Name |
1-[2-(4,5-dimethyl-6-oxopyrimidin-1-yl)ethyl]-3-[4-(trifluoromethoxy)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F3N4O3/c1-10-11(2)21-9-23(14(10)24)8-7-20-15(25)22-12-3-5-13(6-4-12)26-16(17,18)19/h3-6,9H,7-8H2,1-2H3,(H2,20,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPWVBQGLTWPDKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN(C1=O)CCNC(=O)NC2=CC=C(C=C2)OC(F)(F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F3N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
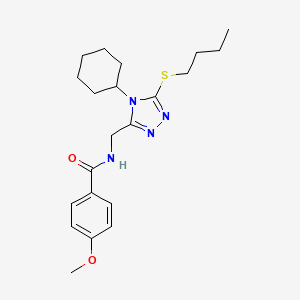
![2-[(4-Bromophenyl)methyl]-4,5-dichloro-2,3-dihydropyridazin-3-one](/img/structure/B2789307.png)
![bis(N-[2-(pyridin-3-yl)ethyl]guanidine), sulfuric acid](/img/structure/B2789308.png)
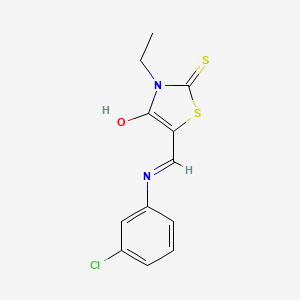
![4-[4-Methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2789311.png)
![2-[(4-Chlorophenyl)methyl]-4-methoxyquinazoline](/img/structure/B2789313.png)
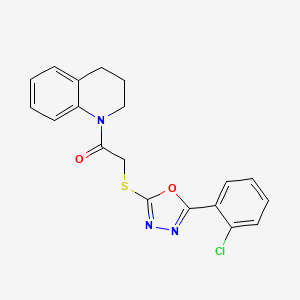

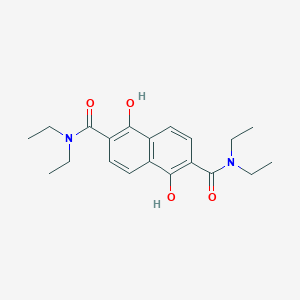

![4-[(Cyclopent-3-en-1-yl)methoxy]pyrazolo[1,5-a]pyrazine](/img/structure/B2789321.png)
